molecular formula C20H23N3O5S2 B2420191 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-33-7

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2420191
CAS RN: 865161-33-7
M. Wt: 449.54
InChI Key: SPDZKCNYIKXJFH-MRCUWXFGSA-N
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Description

“(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur. Benzothiazoles are often used in organic chemistry for the synthesis of various chemicals and have applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The benzothiazole ring system is aromatic, meaning it has a stable, ring-shaped cloud of delocalized electrons. The methoxy groups (-OCH3) are electron-donating, which can influence the reactivity of the molecule. The sulfamoyl group (-SO2NH2) and the amide group (-CONH2) are polar, which could impact the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, size, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Photodynamic Therapy

The compound shows promising properties as a photosensitizer in photodynamic therapy, particularly due to its high singlet oxygen quantum yield. This feature is crucial for Type II photodynamic therapy mechanisms, making the compound a potential candidate for cancer treatment in this field (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, thiazolopyrimidines, and oxadiazepines. These derivatives have been investigated for their anti-inflammatory and analgesic properties, showing potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Several studies have documented the compound's involvement in the synthesis of thiazole derivatives, which exhibit antimicrobial properties. Particularly, derivatives with electron-donating groups like hydroxyl, amino, and methoxy showed substantial antimicrobial activity (Chawla, 2016).

Antifungal Effects

The compound has been used in synthesizing derivatives that demonstrate antifungal activity. Specifically, certain derivatives showed effectiveness against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Gelation Behavior and Crystal Engineering

The compound plays a role in the synthesis of N-(thiazol-2-yl) benzamide derivatives, which have been investigated for their gelation behavior. This research provides insights into the role of methyl functionality and non-covalent interactions like S⋯O in gelation, contributing to the field of crystal engineering and supramolecular chemistry (Yadav & Ballabh, 2020).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-22(2)30(25,26)16-8-5-14(6-9-16)19(24)21-20-23(11-12-27-3)17-10-7-15(28-4)13-18(17)29-20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDZKCNYIKXJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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